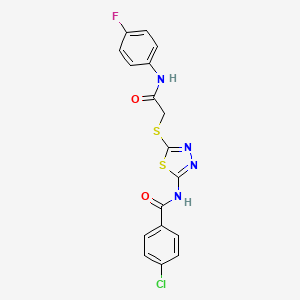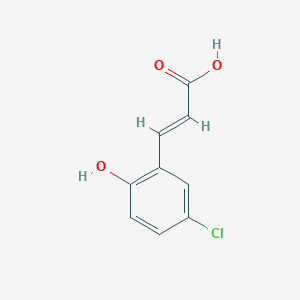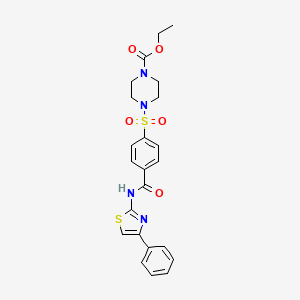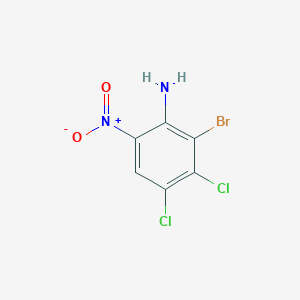![molecular formula C21H24N4O2S2 B2655624 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392290-75-4](/img/structure/B2655624.png)
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2S2 and its molecular weight is 428.57. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Noncovalent Interactions in Adamantane Derivatives
Quantitative assessment of noncovalent interactions in adamantane-1,3,4-thiadiazole hybrids has been explored through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. These studies highlight the significance of noncovalent interactions in stabilizing crystal structures, particularly focusing on adamantane derivatives. The research indicates that the orientation of amino groups and the presence of halogen substitutions significantly affect these interactions, showcasing the molecules' potential in designing new materials with tailored properties (El-Emam et al., 2020).
Antiviral Activity
Adamantyl-substituted compounds have shown promising antiviral activity, particularly against influenza viruses. Microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives carrying an adamantyl moiety demonstrated significant inhibitory effects on influenza A and B viruses. This suggests a potential avenue for developing new antiviral agents utilizing the adamantane scaffold (Göktaş et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Investigations into the inhibitory activity of adamantane-1,3,4-thiadiazole-sulfonamides against carbonic anhydrase (CA) enzymes have revealed significant insights. These compounds show diverse inhibition profiles across different CA isoforms, highlighting their potential in designing isoform-selective inhibitors for therapeutic applications, including glaucoma treatment and cancer therapy (Avvaru et al., 2010).
Material Science and Polymer Research
The synthesis and characterization of polyamide-imides containing adamantyl groups represent a significant advancement in material science. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications. The presence of adamantyl groups contributes to the polymers' unique properties, including solubility in various organic solvents and high glass transition temperatures (Liaw & Liaw, 2001).
Antimicrobial and Anti-inflammatory Properties
Adamantane derivatives have also been evaluated for their antimicrobial and anti-inflammatory activities. Compounds such as 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have shown promising results against a range of bacterial strains and the pathogenic fungus Candida albicans. Additionally, some of these compounds exhibit significant anti-inflammatory activity, suggesting their potential in developing new therapeutic agents for treating infections and inflammation-related conditions (Kadi et al., 2007).
properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c26-17(22-16-4-2-1-3-5-16)12-28-20-25-24-19(29-20)23-18(27)21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15H,6-12H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPZMOEKMRECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B2655545.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2655547.png)
![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2655548.png)


![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2655552.png)




![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2655561.png)
![5-Bromo-6-chloro-2,3-dihydrobenzo[b]furan](/img/structure/B2655562.png)
